Cas no 939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester)

L'estere pinacolico dell'acido 3-(3-piridinil)fenilboronico è un composto organoborico versatile, ampiamente utilizzato in sintesi organica, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio, come le reazioni di Suzuki-Miyaura. La sua struttura combina un gruppo borato stabilizzato dal pinacolo con un anello piridinico, che ne migliora la stabilità e la reattività. Questo reagente è particolarmente utile per l'introduzione di gruppi fenilpiridinici in molecole complesse, offrendo alta selettività e resa. La sua purezza e stabilità lo rendono ideale per applicazioni in farmacologia e nella ricerca di materiali avanzati.
3-(3-pyridinyl)phenylboronic acid pinacol ester structure
939430-30-5 structure
Product Name:3-(3-pyridinyl)phenylboronic acid pinacol ester
Numero CAS:939430-30-5
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD20923943
CID:2194232
PubChem ID:253661231
Update Time:2025-08-05

3-(3-pyridinyl)phenylboronic acid pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 3-pyridylphenyl boronic acid pinacol ester
    • 3-(3-Pyridyl)phenylboronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane
    • 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • AK192667
    • KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • 2-[3-(3-Pyridyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • CS-0061108
    • W19352
    • 939430-30-5
    • MFCD20923943
    • DB-112444
    • T3313
    • SCHEMBL5529229
    • DS-10345
    • AKOS026671349
    • 3-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD20923943
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
    • Chiave InChI: KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • Sorrisi: N1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 281.15900
  • Massa monoisotopica: 281.1587090g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 356
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 31.4

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 95.0 to 99.0 deg-C
  • Punto di ebollizione: 428.3±28.0 °C at 760 mmHg
  • Punto di infiammabilità: 212.9±24.0 °C
  • PSA: 31.35000
  • LogP: 3.04780

3-(3-pyridinyl)phenylboronic acid pinacol ester Informazioni sulla sicurezza

3-(3-pyridinyl)phenylboronic acid pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029183274-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$367.20 2023-08-31
Alichem
A029183274-10g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
10g
$585.80 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-200mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
200mg
¥131.40 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-1g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
1g
¥528.30 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
5g
¥2,380.50 2022-08-31
Chemenu
CM219207-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$137 2022-08-31
TRC
T889738-10mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
10mg
$ 50.00 2022-06-02
TRC
T889738-50mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
50mg
$ 65.00 2022-06-02
TRC
T889738-100mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
100mg
$ 80.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45370-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 97%
5g
¥558.0 2024-07-18

3-(3-pyridinyl)phenylboronic acid pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Riferimento
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Riferimento
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Riferimento
Synthesis, characterization and molecular recognition of a bis-platinum terpyridine dimer
Trokowski, Robert; Akine, Shigehisa; Nabeshima, Tatsuya, Chemical Communications (Cambridge, 2008, (7), 889-890

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  15 h, reflux
Riferimento
Compounds comprising phenyl and pyridine units and optoelectronic devices using them
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  6 h, reflux
Riferimento
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Riferimento
ASK1 inhibitor and its derivative, its preparation method, pharmaceutical composition and application in preparation of drug for disease related to ASK1 kinase
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Riferimento
Preparation of triphenylpyrimidine core containing compounds and applications in organic electroluminescent diode
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Riferimento
A compound with tripyridylbenzene as core, and the preparation method and application thereof
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Riferimento
Compound using pyridine as nucleus and its preparation method and application
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
Riferimento
Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating Voltage
Su, Shi-Jian; Sasabe, Hisahiro; Pu, Yong-Jin; Nakayama, Ken-ichi; Kido, Junji, Advanced Materials (Weinheim, 2010, 22(30), 3311-3316

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetone ,  Tetrahydrofuran ;  overnight, 60 °C
Riferimento
Electron-transporting materials based on phenyl pyridine derivatives and optoelectronic devices employing the electron-transporting materials
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Riferimento
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Riferimento
Pyridylterphenyl derivatives for electron transport materials in organic electroluminescence devices
, Japan, , ,

3-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

3-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

3-(3-pyridinyl)phenylboronic acid pinacol ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:939430-30-5)3-(3-pyridinyl)phenylboronic acid pinacol ester
Numero d'ordine:A930638
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:01
Prezzo ($):351.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939430-30-5)3-(3-pyridinyl)phenylboronic acid pinacol ester
A930638
Purezza:99%
Quantità:25g
Prezzo ($):351.0
Email